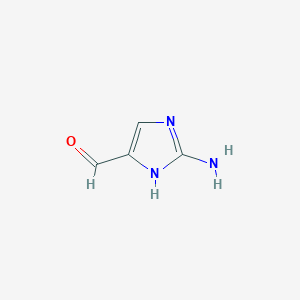

2-Amino-1H-imidazole-5-carbaldehyde

カタログ番号:

B164137

CAS番号:

133746-66-4

分子量:

111.1 g/mol

InChIキー:

LGLCNXSABZEOSM-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-Amino-1H-imidazole-5-carbaldehyde (CAS 133746-66-4) is a high-value chemical building block primarily used in medicinal chemistry and pharmaceutical research. This multifunctional heterocyclic compound features both an aldehyde and an amino group on its imidazole core, making it a versatile synthon for constructing complex molecules . Its molecular formula is C4H5N3O with a molecular weight of 111.10 g/mol . This compound serves as a critical precursor in the synthesis of various pharmacologically active substances. The imidazole scaffold is a fundamental structure in nature and drug discovery, found in commercially available drugs with activities including antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties . The reactivity of the aldehyde group allows for condensation and nucleophilic addition reactions, while the amino group can participate in nucleophilic substitution or serve as a hydrogen bond donor, facilitating the creation of diverse chemical libraries for biological screening. For research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Handling and Storage: Store in a cool, dark place under an inert atmosphere. For long-term stability, it is recommended to store in a freezer, ideally at -20°C . Safety Information: Signal Word: Warning . Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety protocols before use.

特性

IUPAC Name |

2-amino-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(2-8)7-4/h1-2H,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLCNXSABZEOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564245 | |

| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133746-66-4 | |

| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

4-Methyl-1H-imidazole-5-carbaldehyde

- Structure : Methyl group at position 4, aldehyde at position 4.

- Molecular Formula : C₅H₆N₂O (MW: 110.11 g/mol).

- Key Differences: The absence of the amino group at position 2 reduces nucleophilic reactivity, while the methyl group enhances lipophilicity.

- Physical Properties: Melting point (165–166°C) suggests higher crystallinity compared to the amino-substituted analog .

- Applications : Used in coordination chemistry and as a precursor for heterocyclic expansions.

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

2-Amino-1H-imidazole-5-carboxylic Acid

- Structure : Carboxylic acid replaces the aldehyde group at position 5.

- Molecular Formula : C₄H₅N₃O₂ (MW: 127.10 g/mol).

- Key Differences : The carboxylic acid group enhances water solubility and enables conjugation via amide bonds, making it suitable for peptide-mimetic drug design.

- Similarity Score: Structural similarity to this compound is 0.89, indicating high overlap except for the terminal functional group .

Benzoimidazole Derivatives

2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid

- Structure : Benzene ring fused to the imidazole core, carboxylic acid at position 5.

- Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).

- Similarity Score : 0.68 , reflecting significant divergence from the parent imidazole scaffold .

Functionalized Analogs in Pharmaceutical Intermediates

2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic Acid

- Structure : Methoxyphenyl and carboxylic acid substituents.

- Molecular Formula : C₁₂H₁₃N₃O₃ (MW: 247.25 g/mol).

- Applications : Serves as a chiral intermediate in asymmetric synthesis for kinase inhibitors .

Comparative Data Table

Key Research Findings

- Reactivity: The aldehyde group in this compound facilitates condensation reactions, whereas carboxylic acid analogs (e.g., 2-Amino-1H-imidazole-5-carboxylic acid) are more suited for amide coupling .

- Biological Activity : Benzoimidazole derivatives exhibit enhanced DNA-binding properties due to aromatic fusion, unlike simpler imidazole analogs .

- Commercial Viability: Discontinuation of this compound by suppliers highlights synthesis challenges or niche demand, contrasting with readily available methyl or phenyl-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。